![molecular formula C13H21Cl2NO B5062749 N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)
N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride
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Description
“N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride” is a complex organic compound. It contains a butanamine (butylamine) group, which is an amine with a 4-carbon chain. The compound also contains a chloro-methylphenoxy group, which suggests the presence of a benzene ring with a chlorine atom and a methyl group attached, and this is further connected to the rest of the molecule via an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chloro-methylphenoxy group and its attachment to the butanamine group. This could potentially be achieved through a series of reactions including Friedel-Crafts acylation, nitration, and bromination .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific structure and the positions of the functional groups. The presence of the amine group could make it a base, and the aromatic ring could participate in electrophilic aromatic substitution reactions .Safety and Hazards
As with any chemical compound, handling “N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards would depend on the properties of the compound, including its reactivity and toxicity .
properties
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-3-4-7-15-8-9-16-13-6-5-11(2)10-12(13)14;/h5-6,10,15H,3-4,7-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKFUOBBAPOYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-1-amine;hydrochloride |
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